Cas no 1514075-12-7 (1-(oxolan-2-yl)methyl-1H-1,2,3-triazol-4-amine)

1-(Oxolan-2-yl)methyl-1H-1,2,3-triazol-4-amine is a heterocyclic compound featuring a triazole amine moiety linked to a tetrahydrofuran (THF) methyl group. This structure imparts versatility in synthetic applications, particularly in medicinal chemistry and material science. The triazole core offers robust stability and potential for hydrogen bonding, while the oxolane (THF) group enhances solubility and reactivity in organic systems. Its amine functionality allows for further derivatization, making it a valuable intermediate in the synthesis of pharmaceuticals, ligands, and functional materials. The compound's balanced polarity and structural rigidity contribute to its utility in designing bioactive molecules with improved pharmacokinetic properties.
1-(oxolan-2-yl)methyl-1H-1,2,3-triazol-4-amine structure
1514075-12-7 structure
Product Name:1-(oxolan-2-yl)methyl-1H-1,2,3-triazol-4-amine
CAS No:1514075-12-7
MF:C7H12N4O
MW:168.196380615234
CID:5692314
PubChem ID:79529094
Update Time:2025-10-30

1-(oxolan-2-yl)methyl-1H-1,2,3-triazol-4-amine Chemical and Physical Properties

Names and Identifiers

    • AKOS018084791
    • 1514075-12-7
    • EN300-1113700
    • 1-[(Oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-amine
    • 1H-1,2,3-Triazol-4-amine, 1-[(tetrahydro-2-furanyl)methyl]-
    • 1-(oxolan-2-yl)methyl-1H-1,2,3-triazol-4-amine
    • Inchi: 1S/C7H12N4O/c8-7-5-11(10-9-7)4-6-2-1-3-12-6/h5-6H,1-4,8H2
    • InChI Key: UCOVBIUFQQUGFF-UHFFFAOYSA-N
    • SMILES: O1CCCC1CN1C=C(N)N=N1

Computed Properties

  • Exact Mass: 168.10111102g/mol
  • Monoisotopic Mass: 168.10111102g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 154
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.3
  • Topological Polar Surface Area: 66Ų

Experimental Properties

  • Density: 1.50±0.1 g/cm3(Predicted)
  • Boiling Point: 370.8±38.0 °C(Predicted)
  • pka: 1.86±0.11(Predicted)

1-(oxolan-2-yl)methyl-1H-1,2,3-triazol-4-amine Pricemore >>

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1-(oxolan-2-yl)methyl-1H-1,2,3-triazol-4-amine Related Literature

Additional information on 1-(oxolan-2-yl)methyl-1H-1,2,3-triazol-4-amine

Introduction to 1-(Oxolan-2-yl)methyl-1H-1,2,3-triazol-4-amine (CAS No. 1514075-12-7)

1-(Oxolan-2-yl)methyl-1H-1,2,3-triazol-4-amine, with the CAS number 1514075-12-7, is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which combines a triazole ring and an oxolane moiety, making it a valuable candidate for various applications, particularly in the development of novel therapeutic agents.

The triazole ring is a well-known pharmacophore that has been extensively studied for its diverse biological activities, including antifungal, antibacterial, and antiviral properties. The presence of the oxolane moiety further enhances the compound's potential by introducing additional functionalities that can be exploited for drug design and optimization. The combination of these structural elements in 1-(Oxolan-2-yl)methyl-1H-1,2,3-triazol-4-amine offers a promising platform for the development of new drugs with improved efficacy and safety profiles.

Recent studies have highlighted the potential of 1-(Oxolan-2-yl)methyl-1H-1,2,3-triazol-4-amine in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has demonstrated that this compound exhibits potent antiviral activity against several RNA viruses, including influenza and coronaviruses. The mechanism of action is believed to involve the inhibition of viral replication through the disruption of key viral enzymes or pathways. This finding has significant implications for the development of new antiviral drugs, especially in light of the ongoing global health challenges posed by viral infections.

In addition to its antiviral properties, 1-(Oxolan-2-yl)methyl-1H-1,2,3-triazol-4-amine has also shown promise in cancer research. Studies have indicated that this compound can selectively target and inhibit cancer cells while sparing normal cells. The selective cytotoxicity is attributed to its ability to interfere with specific signaling pathways that are often dysregulated in cancer cells. This property makes it a potential lead compound for the development of targeted cancer therapies with reduced side effects.

The synthetic accessibility of 1-(Oxolan-2-yl)methyl-1H-1,2,3-triazol-4-amine is another factor that contributes to its appeal in pharmaceutical research. The compound can be synthesized using well-established methods such as copper-catalyzed azide–alkyne cycloaddition (CuAAC), which is a highly efficient and versatile reaction known as "click chemistry." This synthetic route allows for easy modification and functionalization of the molecule, facilitating the exploration of structure–activity relationships (SAR) and the optimization of pharmacological properties.

Clinical trials are currently underway to evaluate the safety and efficacy of 1-(Oxolan-2-yl)methyl-1H-1,2,3-triazol-4-amine in various therapeutic settings. Preliminary results from phase I trials have shown that the compound is well-tolerated by patients and exhibits favorable pharmacokinetic properties. These findings provide a strong foundation for advancing the compound into later stages of clinical development.

In conclusion, 1-(Oxolan-2-yl)methyl-1H-1,2,3-triazol-4-amnine (CAS No. 1514075-12-7) represents a promising candidate for the development of novel therapeutic agents due to its unique structural features and diverse biological activities. Ongoing research continues to uncover new applications and mechanisms of action for this compound, further solidifying its importance in medicinal chemistry and pharmaceutical research.

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